Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt
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Overview
Description
Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphonooxy group and a heptadecenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt typically involves multiple steps. One common method includes the esterification of a heptadecenyl alcohol with phosphoric acid, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and heptadecenyl groups.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are typically formed.
Substitution: Substituted phosphonooxy derivatives are produced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for research in synthetic chemistry.
Biology
In biological research, the compound is studied for its potential role in cellular signaling pathways. Its phosphonooxy group is of particular interest due to its ability to mimic phosphate groups in biological systems.
Medicine
Pharmacologically, the compound is investigated for its potential therapeutic effects. It may act as a precursor to bioactive molecules or as a modulator of enzymatic activity.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt involves its interaction with specific molecular targets. The phosphonooxy group can bind to enzymes that recognize phosphate groups, potentially inhibiting or modulating their activity. The heptadecenyl chain may also interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4E)-1-(α-D-Galactopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]acetamide
- Heptadecanamide, N-[(1S,2R,3E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]
Uniqueness
Compared to similar compounds, Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is unique due to its phosphonooxy group. This group imparts distinct chemical reactivity and biological activity, making the compound particularly valuable for research in enzymology and cellular signaling.
Properties
Molecular Formula |
C20H46N3O6P |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
diazanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] phosphate |
InChI |
InChI=1S/C20H40NO6P.2H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);2*1H3/b16-15+;;/t19-,20+;;/m0../s1 |
InChI Key |
FUZJHBCUKACTGS-PJZAMPRSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)C)O.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)C)O.[NH4+].[NH4+] |
Origin of Product |
United States |
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